2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is studied for its potential effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid involves its interaction with alpha1-adrenergic receptors. These receptors are targets for endogenous neurotransmitters like catecholamines noradrenaline and epinephrine. The compound acts as an antagonist, blocking the activation of these receptors and thereby modulating various physiological responses .
Comparison with Similar Compounds
Similar compounds to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid include:
- Trazodone
- Naftopidil
- Urapidil
These compounds also interact with alpha1-adrenergic receptors but may differ in their affinity, pharmacokinetic profiles, and specific therapeutic applications . The uniqueness of this compound lies in its specific binding affinity and potential for treating a range of conditions .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-11-13(16(22)23)19-17(18-12)21-9-7-20(8-10-21)14-5-3-4-6-15(14)24-2/h3-6,11H,7-10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHQVGGBXSGFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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